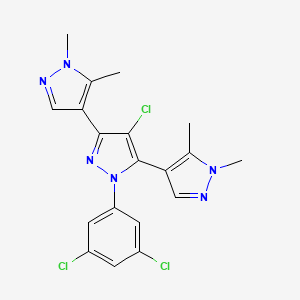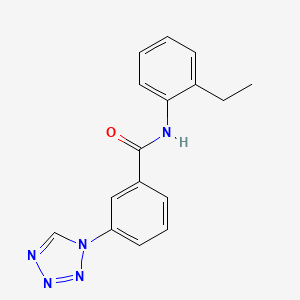![molecular formula C18H22FN3O2 B4720443 (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4720443.png)
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the isoxazole and piperazine fragments under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and anticonvulsant agent.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards certain biological targets. These interactions can lead to the modulation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-METHYL-3-ISOXAZOLYL)[4-(5-PROPYL-2-PYRIMIDINYL)PIPERAZINO]METHANONE: Another isoxazole derivative with similar structural features but different biological activities.
N,N-DIMETHYL-2-(3-ETHYL-5-METHYL-4-ISOXAZOLYL)-3-INDOLEGLYOXYLAMIDE: A compound with a similar isoxazole core but different substituents, leading to distinct properties.
Uniqueness
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to its specific combination of the isoxazole and piperazine moieties, which confer distinct chemical and biological properties. Its fluorobenzyl group further enhances its potential as a bioactive compound with diverse applications.
Properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-3-16-17(13(2)24-20-16)18(23)22-9-7-21(8-10-22)12-14-5-4-6-15(19)11-14/h4-6,11H,3,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZOBOHFJIMQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4720363.png)
![METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE](/img/structure/B4720377.png)
![4-chloro-1-methyl-N-(2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4720383.png)

![2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B4720396.png)
![3,5-Dichloro-2-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B4720402.png)
![N-(4-chlorobenzyl)-2-({5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4720406.png)

![(2Z)-2-[(4-bromo-3-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B4720413.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B4720426.png)
![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B4720439.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4720445.png)
![6-({4-Phenyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4720452.png)
![4-[[4-[(5-Methylfuran-2-carbonyl)amino]benzoyl]amino]butanoic acid](/img/structure/B4720461.png)
